molecular formula C4H10N2O2 B1529839 (1Z)-N'-hydroxy-2-methoxypropanimidamide CAS No. 1251430-35-9

(1Z)-N'-hydroxy-2-methoxypropanimidamide

Cat. No. B1529839
CAS RN: 1251430-35-9
M. Wt: 118.13 g/mol
InChI Key: UGLCZPYLTOBSCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1Z)-N'-hydroxy-2-methoxypropanimidamide, also known as (1Z)-N'-hydroxy-2-methoxypropanamide, is an organic compound that has been widely studied due to its potential applications in the fields of chemistry, biochemistry, and pharmacology. It is a white, crystalline solid with a melting point of 107.7°C and a boiling point of 308.2°C. This compound is soluble in water, ethanol, and methanol.

Scientific Research Applications

Fluorescence Probes for Copper Detection

One application of (1Z)-N'-hydroxy-2-methoxypropanimidamide derivatives is in the development of highly selective and sensitive fluorescence probes for detecting copper(II) ions. For instance, rhodamine B hydroxylamide has been characterized as a probe that exhibits specific absorbance-on and fluorescence-on responses to Cu(2+) ions only, even in the presence of other transition metal ions. This enables direct detection of copper ions in complex matrices such as human serum, with a detection limit as low as 33 nM. The specificity and sensitivity of such probes make them invaluable tools in environmental monitoring, biochemistry, and medical diagnostics (Xinqi Chen et al., 2009).

Biosynthesis of Phenazine Derivatives

In the realm of microbial chemistry and biotechnology, derivatives of (1Z)-N'-hydroxy-2-methoxypropanimidamide, such as 1-hydroxyphenazine and its methoxylated variants, have been produced through the heterologous expression of specific enzymes in the phenazine-1-carboxylic acid producing strain Pseudomonas chlororaphis H18. These derivatives exhibit broad-spectrum antibacterial activities and represent potential leads for developing new antimicrobials. The engineered strains achieved the highest reported titers of these compounds, demonstrating the feasibility of using microbial biosynthesis for the production of valuable chemical entities (Yupeng Wan et al., 2022).

properties

IUPAC Name

N'-hydroxy-2-methoxypropanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2/c1-3(8-2)4(5)6-7/h3,7H,1-2H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLCZPYLTOBSCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=NO)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C(=N/O)/N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1Z)-N'-hydroxy-2-methoxypropanimidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.